1,4,7,10-Tetraoxa-13-thiacyclopentadecane-3,11,14-trione
Description
1,4,7,10-Tetraoxa-13-thiacyclopentadecane-3,11,14-trione is a chemical compound with a unique structure that includes multiple oxygen and sulfur atoms
Properties
CAS No. |
79687-35-7 |
|---|---|
Molecular Formula |
C10H14O7S |
Molecular Weight |
278.28 g/mol |
IUPAC Name |
1,4,7,10-tetraoxa-13-thiacyclopentadecane-3,11,14-trione |
InChI |
InChI=1S/C10H14O7S/c11-8-5-15-6-10(13)18-7-9(12)17-4-2-14-1-3-16-8/h1-7H2 |
InChI Key |
JSWWCBIROZXPBN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)COCC(=O)SCC(=O)OCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxa-13-thiacyclopentadecane-3,11,14-trione typically involves the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraoxa-13-thiacyclopentadecane-3,11,14-trione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in compounds with different functional groups .
Scientific Research Applications
1,4,7,10-Tetraoxa-13-thiacyclopentadecane-3,11,14-trione has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraoxa-13-thiacyclopentadecane-3,11,14-trione involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1,4,7,10-Tetraoxa-13-thiacyclopentadecane-3,11,14-trione include:
- 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane
- 4,7,13,16-Tetraoxa-1,10-dithiacyclooctadecane
Uniqueness
This compound is unique due to its specific arrangement of oxygen and sulfur atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
